molecular formula C9H6F4O B3380513 4-(2,2,3,3-Tetrafluorocyclopropyl)phenol CAS No. 1955506-97-4

4-(2,2,3,3-Tetrafluorocyclopropyl)phenol

Cat. No.: B3380513
CAS No.: 1955506-97-4
M. Wt: 206.14
InChI Key: JJQDUOKJMREADG-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluorocyclopropyl)phenol is an organic compound characterized by a phenol group attached to a tetrafluorocyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3-Tetrafluorocyclopropyl)phenol typically involves the reaction of a phenol derivative with a tetrafluorocyclopropyl precursor. One common method is the nucleophilic aromatic substitution reaction, where a phenol reacts with a tetrafluorocyclopropyl halide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetrafluorocyclopropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and other reduced phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(2,2,3,3-Tetrafluorocyclopropyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclopropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing various biochemical pathways. The tetrafluorocyclopropyl ring imparts unique electronic properties, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar structural features.

    2,3,5,6-Tetrafluorophenol: A phenolic compound with multiple fluorine substitutions on the aromatic ring.

Uniqueness

4-(2,2,3,3-Tetrafluorocyclopropyl)phenol is unique due to the presence of the tetrafluorocyclopropyl ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-(2,2,3,3-tetrafluorocyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-8(11)7(9(8,12)13)5-1-3-6(14)4-2-5/h1-4,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQDUOKJMREADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C2(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2,3,3-Tetrafluorocyclopropyl)phenol
Reactant of Route 2
4-(2,2,3,3-Tetrafluorocyclopropyl)phenol
Reactant of Route 3
4-(2,2,3,3-Tetrafluorocyclopropyl)phenol
Reactant of Route 4
4-(2,2,3,3-Tetrafluorocyclopropyl)phenol
Reactant of Route 5
4-(2,2,3,3-Tetrafluorocyclopropyl)phenol
Reactant of Route 6
4-(2,2,3,3-Tetrafluorocyclopropyl)phenol

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